5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminooxysulfonyl-2,4-dichlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO5S/c8-4-2-5(9)6(16(13,14)15-10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYKLYJBKXDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)ON)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652245 | |
| Record name | 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-49-3 | |
| Record name | 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the sulfonation of 2,4-dichlorobenzoic acid, followed by the introduction of the aminooxy group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and strong acids.
Chemical Reactions Analysis
Types of Reactions
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The chlorine atoms in the benzoic acid core can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups into the benzoic acid core.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid. For instance, a study synthesized a series of compounds that included this compound and tested their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Key Findings:
- Growth Inhibition : The compound showed varying degrees of inhibition against several pathogens.
- Antibiofilm Activity : Some derivatives demonstrated moderate antibiofilm effects, particularly against Enterococcus faecium and Candida albicans .
| Compound | Bacterial Strain | Growth Inhibition Zone (mm) |
|---|---|---|
| 3 | E. faecium | 15 |
| 4 | S. aureus | 8 |
| 6a | C. albicans | 8 |
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent, particularly through its interaction with carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. A study designed derivatives of benzenesulfonamide that included the aminooxy group, demonstrating high affinity for CAIX . This selectivity suggests a potential therapeutic avenue for targeting tumor cells while minimizing effects on normal tissues.
Key Findings:
- High Affinity : Compounds exhibited binding affinities with dissociation constants as low as 0.12 nM for CAIX.
- Selectivity : The derivatives showed over 100-fold selectivity compared to other carbonic anhydrase isozymes.
Agricultural Applications
This compound has also been explored for its herbicidal properties. Research indicates that related compounds can effectively control weed growth without significantly harming crop plants. These compounds act by interfering with plant metabolism, thereby regulating growth and facilitating harvesting processes .
Key Findings:
- Herbicidal Activity : Effective against both monocotyledon and dicotyledon weeds.
- Plant Growth Regulation : Can induce stunted growth or desiccation in unwanted vegetation, allowing for better crop yields.
| Application Type | Description |
|---|---|
| Herbicide | Selectively controls weed growth in crops like wheat and maize. |
| Growth Regulator | Regulates vegetative growth, reducing lodging in crops. |
Mechanism of Action
The mechanism of action of 5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in stabilizing the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations in Sulfonamide Derivatives
Key Observations :
- Substituent Size and Solubility: The parent compound (270.08 g/mol) has lower molecular weight and likely higher solubility compared to diethyl (326.19 g/mol) and dimethyl (298.14 g/mol) derivatives. Solubility challenges are noted for the parent compound in polar solvents due to its aromatic and sulfonamide groups .
- Biological Activity: The aminooxy group may enhance redox activity, making it suitable for enzyme inhibition studies. In contrast, diethyl and dimethyl analogs lack this functionality and are more common in synthetic intermediates .
Comparison with Herbicidal Benzoic Acids
Key Differences :
- Mechanism of Action : Dicamba and MCPA act as synthetic auxins, disrupting plant growth, whereas sulfonamide derivatives like the target compound may inhibit enzymes (e.g., carbonic anhydrase) due to sulfonamide interactions with metal ions .
- Selectivity: The aminooxy-sulfonyl group in the target compound may confer specificity toward eukaryotic enzymes (e.g., PDI) over prokaryotic targets, unlike herbicidal analogs .
Thermal and Stability Properties
- Thermal Degradation : Lanthanide complexes with 2,4-dichlorobenzoic acid derivatives (e.g., 2,4-dichlorobenzoic acid-phenanthroline) exhibit stability up to 300°C, suggesting that sulfonamide analogs may also resist thermal decomposition under moderate conditions .
- Synthetic Stability: The parent compound’s aminooxy group is susceptible to hydrolysis under acidic or basic conditions, necessitating careful handling compared to alkylated sulfonamides .
Pharmaceutical Relevance
Agrochemical Potential
Biological Activity
5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid (CAS No. 37318-49-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H5Cl2NO5S
- Average Mass : 286.08 g/mol
- Structure : The compound features a dichlorobenzoic acid backbone with an aminooxy and sulfonyl group, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. The compound exhibits notable activity against Gram-positive bacteria and fungi.
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 12 |
| Bacillus subtilis | 100 | 10 |
| Candida albicans | 75 | 8 |
The compound demonstrated moderate antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against selected strains. Its efficacy was particularly pronounced against Staphylococcus aureus, a common Gram-positive pathogen.
The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and potential disruption of metabolic pathways. The aminooxy group is hypothesized to play a role in inhibiting enzymes critical for peptidoglycan synthesis, thereby compromising bacterial integrity.
Case Studies
-
Antibacterial Efficacy Against MRSA :
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding suggests that it may serve as a potential candidate for treating resistant bacterial infections. -
Fungal Inhibition :
In vitro assays indicated that the compound also inhibits the growth of Candida albicans, with an observed inhibition zone of 8 mm at a concentration of 75 µg/mL. This highlights its potential application in antifungal therapies.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds known for their antimicrobial properties.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5-Fluorouracil | Antineoplastic | 10 |
| N-acetylcysteine | Antioxidant | 25 |
| This compound | Antimicrobial | 50-100 |
Q & A
Q. How should researchers validate the compound’s role as a metalloenzyme inhibitor in complex biological matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
